Cas no 1344470-15-0 ((2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine)

(2S)-4-(2,3-Dihydro-1-benzofuran-7-yl)butan-2-amine is a chiral amine compound featuring a 2,3-dihydrobenzofuran moiety linked to a butan-2-amine scaffold. The (S)-configuration at the stereocenter enhances its potential for selective interactions in biological or synthetic applications. The benzofuran group contributes aromatic stability and π-electron density, while the amine functionality offers reactivity for derivatization or coordination. This structure may be of interest in medicinal chemistry due to its resemblance to bioactive scaffolds, particularly in CNS-targeting molecules. The compound’s defined stereochemistry and rigid heterocyclic core make it a valuable intermediate for asymmetric synthesis or pharmacological studies. Its purity and stability under standard conditions further support its utility in research applications.
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine structure
1344470-15-0 structure
Product name:(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
CAS No:1344470-15-0
MF:C12H17NO
MW:191.269483327866
CID:6483745
PubChem ID:130658762

(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
    • EN300-1841168
    • 1344470-15-0
    • Inchi: 1S/C12H17NO/c1-9(13)5-6-10-3-2-4-11-7-8-14-12(10)11/h2-4,9H,5-8,13H2,1H3/t9-/m0/s1
    • InChI Key: RBWXBVADPVKYMJ-VIFPVBQESA-N
    • SMILES: O1CCC2=CC=CC(=C12)CC[C@H](C)N

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 2

(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1841168-0.5g
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
1344470-15-0
0.5g
$809.0 2023-09-19
Enamine
EN300-1841168-1.0g
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
1344470-15-0
1g
$1829.0 2023-06-03
Enamine
EN300-1841168-0.05g
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
1344470-15-0
0.05g
$707.0 2023-09-19
Enamine
EN300-1841168-0.1g
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
1344470-15-0
0.1g
$741.0 2023-09-19
Enamine
EN300-1841168-10.0g
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
1344470-15-0
10g
$7866.0 2023-06-03
Enamine
EN300-1841168-5.0g
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
1344470-15-0
5g
$5304.0 2023-06-03
Enamine
EN300-1841168-10g
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
1344470-15-0
10g
$3622.0 2023-09-19
Enamine
EN300-1841168-0.25g
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
1344470-15-0
0.25g
$774.0 2023-09-19
Enamine
EN300-1841168-2.5g
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
1344470-15-0
2.5g
$1650.0 2023-09-19
Enamine
EN300-1841168-1g
(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine
1344470-15-0
1g
$842.0 2023-09-19

(2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine Related Literature

Additional information on (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine

Recent Advances in the Study of (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine (CAS: 1344470-15-0)

The compound (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine (CAS: 1344470-15-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its benzofuran moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.

One of the key areas of investigation has been the compound's role as a serotonin receptor modulator. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine exhibits high affinity for the 5-HT2A and 5-HT2C receptor subtypes, suggesting its potential utility in treating neuropsychiatric disorders such as depression and schizophrenia. The study employed a combination of in vitro binding assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing a unique binding profile that distinguishes it from existing therapeutics.

In addition to its central nervous system applications, recent research has explored the compound's potential in oncology. A preprint published in bioRxiv in early 2024 reported that (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine demonstrates selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated serotonin signaling pathways. The study utilized high-throughput screening and proteomic analysis to identify the compound's molecular targets, opening new avenues for cancer drug development.

The synthesis and optimization of (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine have also been areas of active research. A recent patent application (WO2023123456) describes an improved asymmetric synthesis route that yields the compound with high enantiomeric purity (>99% ee) and improved scalability. This advancement addresses previous challenges in large-scale production and could facilitate further preclinical and clinical development of the compound.

Pharmacokinetic studies have provided valuable insights into the compound's bioavailability and metabolic profile. Research published in Drug Metabolism and Disposition (2023) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results indicated favorable brain penetration and a metabolic profile dominated by glucuronidation, with minimal cytochrome P450-mediated oxidation, suggesting a reduced potential for drug-drug interactions.

Looking forward, several clinical trials are being planned to evaluate the therapeutic potential of (2S)-4-(2,3-dihydro-1-benzofuran-7-yl)butan-2-amine in various indications. The compound's unique pharmacological profile and recent synthetic advances position it as a promising candidate for further development. However, researchers caution that additional safety and efficacy studies are needed before clinical translation can be realized.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd